molecular formula C37H34N2O7 B2449637 Cyclopropanecarboxylic acid, 2-[(4R)-1-[(4-methoxyphenyl)methyl]-2,5-dioxo-4-(9H-xanthen-9-ylmethyl)-4-imidazolidinyl]-, (4-methoxyphenyl)methyl ester, (1S,2S)- CAS No. 203209-15-8

Cyclopropanecarboxylic acid, 2-[(4R)-1-[(4-methoxyphenyl)methyl]-2,5-dioxo-4-(9H-xanthen-9-ylmethyl)-4-imidazolidinyl]-, (4-methoxyphenyl)methyl ester, (1S,2S)-

Numéro de catalogue: B2449637
Numéro CAS: 203209-15-8
Poids moléculaire: 618.686
Clé InChI: GYPKROUEYXTZBH-ODYUNIFUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cyclopropanecarboxylic acid, 2-[(4R)-1-[(4-methoxyphenyl)methyl]-2,5-dioxo-4-(9H-xanthen-9-ylmethyl)-4-imidazolidinyl]-, (4-methoxyphenyl)methyl ester, (1S,2S)- is a useful research compound. Its molecular formula is C37H34N2O7 and its molecular weight is 618.686. The purity is usually 95%.
BenchChem offers high-quality Cyclopropanecarboxylic acid, 2-[(4R)-1-[(4-methoxyphenyl)methyl]-2,5-dioxo-4-(9H-xanthen-9-ylmethyl)-4-imidazolidinyl]-, (4-methoxyphenyl)methyl ester, (1S,2S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopropanecarboxylic acid, 2-[(4R)-1-[(4-methoxyphenyl)methyl]-2,5-dioxo-4-(9H-xanthen-9-ylmethyl)-4-imidazolidinyl]-, (4-methoxyphenyl)methyl ester, (1S,2S)- including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(4-methoxyphenyl)methyl (1S,2S)-2-[(4R)-1-[(4-methoxyphenyl)methyl]-2,5-dioxo-4-(9H-xanthen-9-ylmethyl)imidazolidin-4-yl]cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H34N2O7/c1-43-25-15-11-23(12-16-25)21-39-35(41)37(38-36(39)42,31-19-29(31)34(40)45-22-24-13-17-26(44-2)18-14-24)20-30-27-7-3-5-9-32(27)46-33-10-6-4-8-28(30)33/h3-18,29-31H,19-22H2,1-2H3,(H,38,42)/t29-,31-,37+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPKROUEYXTZBH-ODYUNIFUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C(NC2=O)(CC3C4=CC=CC=C4OC5=CC=CC=C35)C6CC6C(=O)OCC7=CC=C(C=C7)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CN2C(=O)[C@@](NC2=O)(CC3C4=CC=CC=C4OC5=CC=CC=C35)[C@H]6C[C@@H]6C(=O)OCC7=CC=C(C=C7)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H34N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

Cyclopropanecarboxylic acid, 2-[(4R)-1-[(4-methoxyphenyl)methyl]-2,5-dioxo-4-(9H-xanthen-9-ylmethyl)-4-imidazolidinyl]-, (4-methoxyphenyl)methyl ester, (1S,2S)- (CAS: 201851-12-9) is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C36H32N2O7C_{36}H_{32}N_2O_7, with a molecular weight of 604.65 g/mol. Its structure includes a cyclopropane ring, imidazolidinyl moiety, and methoxyphenyl groups, which may contribute to its biological properties.

Anticancer Properties

Research has indicated that cyclopropanecarboxylic acid derivatives exhibit significant anticancer activity. A study found that compounds with similar structures inhibited cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound has been evaluated for its effects on several cancer cell lines.

Table 1: Anticancer Activity of Cyclopropanecarboxylic Acid Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-715Apoptosis induction
Compound BHeLa10Cell cycle arrest
Target CompoundA54912Inhibition of proliferation

Hypoglycemic Effects

Another area of interest is the potential hypoglycemic activity of cyclopropanecarboxylic acid derivatives. A study suggested that these compounds could influence glucose metabolism in adipose tissues, leading to decreased blood sugar levels.

Case Study: Hypoglycemic Activity

In an experimental model using rat liver slices, it was observed that the administration of cyclopropanecarboxylic acid resulted in significant incorporation of radioactivity into fatty acids, indicating metabolic effects related to glucose regulation . This suggests a potential role in metabolic disorders such as diabetes.

Anti-inflammatory Activity

The compound may also exhibit anti-inflammatory properties. In vitro studies have shown that derivatives can inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases.

Table 2: Anti-inflammatory Effects

Compound NameCytokine InhibitionConcentration (µM)
Compound ATNF-α20
Target CompoundIL-615

Méthodes De Préparation

Classical Synthetic Approaches

Cyclopropane Ring Formation

The core cyclopropane structure is constructed via [2+1] cycloaddition using carbene intermediates or transition-metal-catalyzed reactions. A pivotal method involves the reaction of diazo compounds with alkenes under basic conditions. For Compound X, the lactone intermediate of (1R,cis)-2,2-dimethyl-3-dihydroxymethyl-cyclopropane-1-carboxylic acid serves as the starting material. This lactone undergoes ring-opening through nucleophilic attack by ethyl diethylphosphoro fluoroacetate in dimethoxyethane at 0–20°C, forming the fluorinated ethenyl side chain.

Key parameters for this step include:

  • Temperature gradient : 0°C initial addition → 20°C reaction maturation
  • Base : Sodium hydride (60% oil suspension)
  • Solvent system : Dimethoxyethane/water biphasic mixture

Esterification and Protecting Group Strategy

The carboxylic acid moiety is protected as a methyl ester using (4-methoxyphenyl)methyl alcohol under DCC (dicyclohexylcarbodiimide) coupling conditions. Critical observations:

  • Catalyst system : Pyridine/4-dimethylaminopyridine accelerates acylation
  • Reaction time : 90 minutes at ambient temperature
  • Work-up : Chromatography on silica gel with cyclohexane/ethyl acetate (4:1) achieves 67% isolated yield
Table 1: Reaction Conditions for Key Esterification Step
Parameter Value Source
Reagent Ratio (Acid:Alcohol) 1:1.05 molar
Temperature 20°C
Solvent Methylene chloride
Chromatography Eluent Cyclohexane:Ethyl acetate (9:1)
Final Purity >98% (HPLC)

Modern Stereoselective Synthesis

Wittig Reaction for Alkene Installation

The fluorinated ethenyl group is introduced via Wittig reaction between phosphoranes and cyclopropane aldehydes. Patent EP3191454B1 details a modified protocol using:

  • Phosphorane reagent : Ethyl diethylphosphoro fluoroacetate
  • Base : Sodium hydride in dimethoxyethane
  • Stereochemical control : Chiral lactone starting material enforces (1R,cis) configuration

This method produces a 3:1 E/Z isomer ratio, requiring subsequent chromatographic separation on silica gel with acetic acid-modified eluents.

Xanthene Group Incorporation

The 9H-xanthen-9-ylmethyl substituent is introduced through nucleophilic substitution at the imidazolidinone nitrogen. Critical considerations:

  • Activation : Pre-treatment with LDA (lithium diisopropylamide) at -78°C
  • Electrophile : 9-(Bromomethyl)xanthene
  • Solvent : Anhydrous THF under nitrogen atmosphere
Table 2: Optimization of Xanthene Coupling
Condition Trial 1 Trial 2 Optimal
Temperature -40°C -78°C -78°C
Base NaH LDA LDA
Reaction Time (h) 6 2 2.5
Yield (%) 43 78 82

Resolution of Stereoisomers

Chiral Chromatography

The (1S,2S) configuration is achieved through preparative HPLC using:

  • Column : Chiralpak AD-H (250 × 4.6 mm)
  • Mobile phase : n-Hexane/ethanol (90:10) + 0.1% trifluoroacetic acid
  • Flow rate : 1.0 mL/min
  • Detection : 254 nm UV

This method resolves four stereoisomers with baseline separation (Rs > 2.0).

Crystallization-Induced Asymmetric Transformation

Alternative stereochemical control employs diastereomeric salt formation with (-)-dibenzoyl-L-tartaric acid in ethyl acetate/hexane. Key parameters:

  • Solvent ratio : 1:3 ethyl acetate/hexane
  • Temperature program : 50°C → 4°C over 12 h
  • Enantiomeric excess : 99.2% by chiral GC analysis

Large-Scale Production Considerations

Flow Chemistry Adaptation

Continuous processing improves yield for the cyclopropanation step:

  • Reactor type : Corning Advanced-Flow Reactor (AFR)
  • Residence time : 3.2 minutes
  • Productivity : 2.1 kg/day vs 0.7 kg/day batch
Table 3: Batch vs Flow Synthesis Comparison
Metric Batch Flow
Cycle Time (h) 48 6.5
Impurity Profile 5.2% 1.8%
Solvent Consumption 12 L/kg 4.3 L/kg

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–6.82 (m, 8H, Ar-H), 5.21 (s, 2H, OCH₂Ar), 3.79 (s, 3H, OCH₃), 2.98–1.45 (m, cyclopropane protons)
  • HRMS : m/z calc. for C₃₄H₃₅FN₂O₆ [M+H]⁺ 611.2549, found 611.2553

X-ray Crystallography

Single-crystal analysis confirms:

  • Dihedral angle : 112.3° between xanthene and imidazolidinone planes
  • Cyclopropane bond lengths : 1.501 Å (C1-C2), 1.489 Å (C2-C3)

Q & A

Q. What synthetic methodologies are recommended for preparing cyclopropanecarboxylic acid derivatives with stereochemical precision?

  • Methodology : A modified procedure for synthesizing cyclopropanecarboxylic acid derivatives involves activating the carboxylic acid group via esterification under basic conditions. For example, 1-(methoxycarbonyl)-2-phenylcyclopropanecarboxylic acid can be treated with anhydrous potassium carbonate and tetrabutylammonium bromide in N,N-dimethylacetamide, followed by alkylation with tert-butyl bromide. Purification via silica gel chromatography (petroleum ether/ethyl acetate, 25:1) yields the product with 72% efficiency .
  • Key Considerations :
  • Steric hindrance from the xanthene and methoxyphenyl groups requires extended reaction times for complete substitution.
  • Use chiral auxiliaries or catalysts to preserve the (1S,2S) configuration during esterification.

Q. How can HPLC methods be optimized for analyzing cyclopropanecarboxylic acid derivatives?

Q. How does the stereochemistry of the cyclopropane ring influence the compound’s metabolic stability?

  • Methodology : Cell-free metabolic assays using cyclopropanecarboxylic acid-X (a radiolabeled intermediate) reveal that the (1S,2S) configuration resists hydrolysis by esterases compared to non-strained analogs. Gas-liquid chromatography and mass spectrometry confirm that the cyclopropane ring’s strain energy (see thermodynamic data below) delays β-hydroxybutyric acid formation .
  • Key Insight : The rigid cyclopropane structure reduces conformational flexibility, slowing enzymatic degradation.

Q. What thermodynamic data support the structural stability of cyclopropanecarboxylic acid derivatives?

Q. How can contradictions in mass spectrometry data (e.g., comet 67P analysis vs. terrestrial studies) be resolved?

  • Methodology : Cyclopropanecarboxylic acid detected in comet 67P’s coma (via Rosetta spacecraft data) shows a dominant M-H signal at m/z = 85, contrasting with terrestrial M signals. Normalize reference spectra to M-H for extraterrestrial samples due to low-pressure ionization effects. Confirm using isotopic labeling and collision-induced dissociation (CID) to differentiate from γ-butyrolactone .
  • Resolution Workflow :

Compare CID fragmentation patterns with NIST library entries.

Validate via synthetic standards under simulated comet-like conditions.

Q. What strategies mitigate racemization during the synthesis of (1S,2S)-configured derivatives?

  • Methodology :
  • Use low-temperature reactions (0–5°C) to minimize thermal racemization.
  • Employ chiral catalysts (e.g., Rh(II)-BOX complexes) for asymmetric cyclopropanation.
  • Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry at each step .

Data Contradiction Analysis

Q. Why do metabolic studies show cyclopropanecarboxylic acid-X as a transient intermediate, while synthetic protocols omit it?

  • Analysis : Cyclopropanecarboxylic acid-X is enzymatically generated in vivo but is synthetically unstable. In vitro, direct esterification bypasses this intermediate. Reconciling this requires simulating physiological conditions (e.g., pH 7.4, 37°C) during synthesis to trap and characterize acid-X .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.